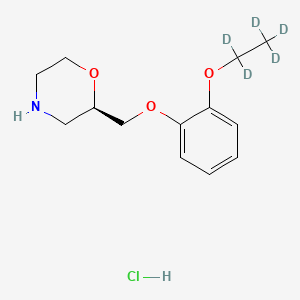
2-Methyloxazole-5-carbaldehyde
Übersicht
Beschreibung
2-Methyloxazole-5-carbaldehyde is a heterocyclic compound that belongs to the oxazole class of compounds. It has a molecular weight of 111.1 and its IUPAC name is 2-methyl-1,3-oxazole-5-carbaldehyde .
Molecular Structure Analysis
The molecular structure of 2-Methyloxazole-5-carbaldehyde is represented by the InChI code1S/C5H5NO2/c1-4-6-2-5(3-7)8-4/h2-3H,1H3 . This indicates that the compound has a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. Physical And Chemical Properties Analysis
2-Methyloxazole-5-carbaldehyde is a solid compound . It has a predicted boiling point of 182.9±13.0 °C and a predicted density of 1.189±0.06 g/cm3 . It should be stored under an inert gas (nitrogen or Argon) at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Derivatives
2-Methyloxazole-5-carbaldehyde is a key precursor in synthesizing various heterocyclic compounds. For instance, it's used in the synthesis of 4-Arylethynyl-2-methyloxazole derivatives, which act as mGluR5 antagonists and are considered for treating drug abuse. The compound's aldehyde group undergoes modification to form versatile intermediates, useful in further chemical reactions (Iso & Kozikowski, 2006).
Synthesis of Benzoheterocyclic Carbaldehydes
2-Methyloxazole-5-carbaldehyde plays a role in preparing benzoheterocyclic carbaldehydes. These compounds, found in benzothiazole, benzoxazole, and benzimidazole series, undergo various chemical processes, including free radical halogenation and silver nitrite-mediated conversion, leading to aldehyde functionality. These processes highlight the chemical versatility and reactivity of the compound in synthesizing heterocyclic structures (Luzzio & Wlodarczyk, 2009).
Development of Fluorescent Sensors
The compound is instrumental in developing bishetarylethylene fluorescent sensors, crucial in medicinal, bioorganic, and pharmaceutical chemistry. A method involving the condensation of (indol-3-yl)carbaldehydes with 2-methylazoles under microwave irradiation demonstrates high efficiency, underlying the compound's significance in creating molecular scaffolds for sensors (Aksenov et al., 2015).
Antimicrobial Activity
2-Methyloxazole-5-carbaldehyde derivatives are also synthesized for their potential antimicrobial activity. The synthesis process involves multiple steps, including refluxing, partial oxidation, and treatment with appropriate carbonyl compounds. The resulting compounds undergo screening for antimicrobial activity, demonstrating the compound's relevance in developing new pharmaceuticals (Balaswamy et al., 2012).
Safety And Hazards
The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .
Eigenschaften
IUPAC Name |
2-methyl-1,3-oxazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c1-4-6-2-5(3-7)8-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUISAQLYQMSAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(O1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30934682 | |
| Record name | 2-Methyl-1,3-oxazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30934682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyloxazole-5-carbaldehyde | |
CAS RN |
885273-42-7, 153138-05-7 | |
| Record name | 2-Methyl-5-oxazolecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885273-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1,3-oxazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30934682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1,3-oxazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













